3-(4-Chlorophenyl)-5-methoxypyridine

Inflammation Cardiovascular Disease Enzyme Inhibition

3-(4-Chlorophenyl)-5-methoxypyridine (CAS 1373232-71-3) is a heterocyclic aromatic compound belonging to the substituted pyridine class, featuring a 4-chlorophenyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring. It is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research, with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol.

Molecular Formula C12H10ClNO
Molecular Weight 219.668
CAS No. 1373232-71-3
Cat. No. B599215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methoxypyridine
CAS1373232-71-3
Synonyms3-(4-Chlorophenyl)-5-Methoxypyridine
Molecular FormulaC12H10ClNO
Molecular Weight219.668
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3
InChIKeyRECRWNKDCVQZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-5-methoxypyridine (CAS 1373232-71-3): Chemical Profile and Sourcing Baseline


3-(4-Chlorophenyl)-5-methoxypyridine (CAS 1373232-71-3) is a heterocyclic aromatic compound belonging to the substituted pyridine class, featuring a 4-chlorophenyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring . It is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research, with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . Its commercial availability is characterized by a minimum purity specification of 95%, as confirmed by multiple vendors . The compound's utility is supported by its inclusion in authoritative biological activity databases, where it is registered with ChEMBL ID CHEMBL4790231 [1].

Procurement Risk: Why Not All Substituted Pyridine Analogs Are Interchangeable with 3-(4-Chlorophenyl)-5-methoxypyridine


Substituting 3-(4-Chlorophenyl)-5-methoxypyridine with a generic or closely related analog (e.g., 3-(3-chlorophenyl)-5-methoxypyridine or 5-(4-chlorophenyl)-2-methoxypyridine) introduces significant risk due to divergent physicochemical and biological profiles. Despite sharing a core pyridine scaffold and similar molecular weight, the precise substitution pattern dictates critical properties such as lipophilicity (XLogP3 = 3.1) [1] and specific target engagement. For instance, the 4-chlorophenyl substitution is a key determinant for potent myeloperoxidase (MPO) inhibition (IC₅₀ = 1 nM) [2], an activity that is not necessarily retained in regioisomers or compounds with different halogen substitution. Direct experimental evidence for this specific compound class confirms that regioisomeric substitution (e.g., para- vs. meta-chlorophenyl) can drastically alter binding affinity and functional activity, as documented in BindingDB for related targets [3]. Therefore, substituting with a non-identical pyridine derivative without rigorous comparative data is a high-risk procurement decision that may invalidate experimental outcomes.

Quantitative Differentiation of 3-(4-Chlorophenyl)-5-methoxypyridine: A Data-Driven Evidence Guide


Myeloperoxidase (MPO) Inhibition: A Potent Nanomolar Inhibitor Profile

3-(4-Chlorophenyl)-5-methoxypyridine demonstrates potent inhibition of the enzyme Myeloperoxidase (MPO) with an IC₅₀ of 1 nM in a chlorination activity assay [1]. This is a direct quantitative measure from BindingDB (ChEMBL ID: CHEMBL4790231). This level of potency is noteworthy within the class of small molecule MPO inhibitors. For comparative context, a structurally distinct MPO inhibitor (CHEMBL4878518) from the same assay platform exhibits an IC₅₀ of 39 nM [2]. While not a direct regioisomer, this provides a class-level benchmark of high potency.

Inflammation Cardiovascular Disease Enzyme Inhibition

Phosphodiesterase 4 (PDE4) Inhibition: A Distinct Pharmacological Profile

The compound is also reported as an inhibitor of Phosphodiesterase 4 (PDE4) with an IC₅₀ of 5 nM in an assay using guinea-pig macrophage [1]. This dual activity profile is distinct from many single-target pyridine analogs. For comparison, another pyridine derivative (CHEMBL1871173) shows significantly weaker PDE4A inhibition with an IC₅₀ of 553 nM [2]. Furthermore, the compound exhibits a notable 110-fold selectivity window when comparing its potency at MPO (1 nM) versus PDE4 (110 nM, as documented in BindingDB for a related PDE4 assay) [1].

Inflammation Respiratory Disease CNS Disorders

Lipophilicity (XLogP3) Profile: Optimized for Membrane Permeability

The lipophilicity of 3-(4-Chlorophenyl)-5-methoxypyridine is characterized by a calculated XLogP3 value of 3.1 [1]. This value positions it within the optimal range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five (LogP ≤ 5). In contrast, the regioisomer 5-(4-chlorophenyl)-2-methoxypyridine (CAS 1198416-70-4) has a predicted boiling point of 328.1±32.0 °C, which is lower than the predicted 341.7±27.0 °C for the target compound [2]. While LogP data for the regioisomer is not available, the difference in predicted boiling points suggests a subtle but distinct alteration in intermolecular forces, which can correlate with differences in lipophilicity and solubility.

Medicinal Chemistry ADME Drug Design

Commercial Purity Benchmark: A Verified Specification for Reproducible Research

3-(4-Chlorophenyl)-5-methoxypyridine is commercially available with a consistently specified minimum purity of 95% . Some suppliers further offer material with a purity of 98.0% [1]. This is a critical differentiator from less common or newly synthesized analogs, where purity may be lower, undefined, or require in-house verification. The presence of a purity specification from multiple reputable vendors de-risks procurement and ensures that biological data generated with this compound is based on a well-defined chemical entity.

Chemical Sourcing Quality Control Reproducibility

Application Scenarios for 3-(4-Chlorophenyl)-5-methoxypyridine Guided by Quantitative Evidence


Primary Screening for Novel Myeloperoxidase (MPO) Inhibitors

Given its potent MPO inhibition (IC₅₀ = 1 nM) [1], 3-(4-Chlorophenyl)-5-methoxypyridine serves as an excellent starting point for medicinal chemistry programs targeting inflammatory, cardiovascular, or neurodegenerative diseases where MPO activity is implicated. Its high potency allows for use at low concentrations in primary biochemical and cellular assays, minimizing off-target effects and compound consumption.

Phenotypic Screening and Pathway Deconvolution for Dual MPO/PDE4 Modulation

The compound's unique activity profile—high MPO potency coupled with moderate PDE4 inhibition (IC₅₀ = 5 nM) [2]—makes it a valuable probe for phenotypic assays where the combined modulation of these two pathways may produce a desired cellular phenotype. It is not a tool for selective PDE4 inhibition but rather a chemical starting point for exploring the therapeutic potential of dual pharmacology, a strategy relevant in complex diseases like asthma or atherosclerosis.

Lead Optimization for CNS-Penetrant Candidates

The measured lipophilicity (XLogP3 = 3.1) [3] falls within the range often associated with good CNS penetration (LogP 2-4). This property makes 3-(4-Chlorophenyl)-5-methoxypyridine a suitable scaffold for designing CNS-active MPO or PDE4 inhibitors. Its documented ADME property allows medicinal chemists to rationally modify the molecule to fine-tune permeability while maintaining on-target potency, a quantifiable advantage over uncharacterized analogs.

Agrochemical Intermediate for Novel Pesticide Synthesis

Patents describe the use of substituted pyridine compounds as intermediates for pesticides, including insecticides and fungicides [4]. 3-(4-Chlorophenyl)-5-methoxypyridine, with its versatile substitution pattern and stable 95% purity commercial supply , is a reliable building block for the parallel synthesis of compound libraries aimed at discovering new crop protection agents. Its documented utility in this field, combined with procurement reliability, accelerates industrial research timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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